molecular formula C52H76O24 B7839233 Mitramycin

Mitramycin

Cat. No.: B7839233
M. Wt: 1085.1 g/mol
InChI Key: CFCUWKMKBJTWLW-OQCYXQHVSA-N
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Description

Mitramycin (also referred to as mithramycin or MTH) is a naturally occurring antitumor antibiotic originally isolated from Streptomyces species. It is classified as an aureolic acid-type compound and has been clinically utilized for treating hypercalcemia and testicular cancer, particularly in cases resistant to bleomycin or cisplatin . Its primary mechanism involves binding to GC-rich regions of DNA, thereby inhibiting transcription factors like Sp1 and Sp3, which regulate genes involved in cell proliferation and survival . Beyond its anticancer applications, this compound is employed in research as a fluorescent DNA stain due to its specific excitation (450 nm) and emission (470 nm) wavelengths . Recent studies also highlight its epigenetic effects, including inhibition of DNA methyltransferase 1 (DNMT1), leading to reactivation of silenced tumor-suppressor genes .

Properties

IUPAC Name

(2S,3S)-2-[4-[4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20?,21?,22?,23?,24?,27+,28?,30?,31?,32?,33?,34?,35?,36?,37?,41+,42?,43?,44?,45?,49+,50+,51?,52?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCUWKMKBJTWLW-OQCYXQHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H76O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1085.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sol in lower alcohols, acetone, ethyl acetate, water. Moderately sol in chloroform. Slightly sol in ether, benzene., 1 G SOL IN LESS THAN 200 ML WATER, 2000 ML ALCOHOL, IN LESS THAN 1000 ML METHANOL, IN MORE THAN 10 ML ETHYL ACETATE
Details Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 1082
Record name MITHRAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

YELLOW, CRYSTALLINE POWDER SHOWING BIREFRINGENCE

CAS No.

18378-89-7
Record name plicamycin
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Record name (1S)-5-Deoxy-1-C-[(2S,3S)-7-[[2,6-dideoxy-3-O-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-b-D-arabino-hexopyranosyl]oxy]-3-[(O-2,6-dideoxy-3-C-methyl-b-D-ribo-hexopyranosyl-(1.fwdarw.3)-O-2,6-dideoxy-b-D-lyxo-hexopyranosyl-(1.fwdarw.3)-2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-1-O-methyl-D-threo-2-pentulose
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Record name MITHRAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

180-183 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1352
Record name MITHRAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Biological Activity

Mithramycin, an antitumor antibiotic produced by Streptomyces argillaceus, has garnered attention for its unique biological activities, particularly in oncology and hypercalcemia management. This article delves into the compound's mechanisms of action, efficacy in various clinical scenarios, and recent research findings.

Mithramycin is primarily recognized as a gene-selective inhibitor of the transcription factor Sp1. It binds to GC-rich DNA sequences, inhibiting the expression of genes involved in cell proliferation and survival, which is particularly relevant in cancer biology. By modulating the expression of oncogenes such as Myc, mithramycin can induce apoptosis in malignant cells while demonstrating neuroprotective effects in neuronal models by preventing oxidative stress-induced cell death .

Antitumor Activity

Mithramycin has shown significant antitumor activity against various cancers. Recent studies have demonstrated its effectiveness in:

  • Mesothelioma : A study indicated that mithramycin effectively depleted Sp1 levels and activated p53, leading to significant inhibition of mesothelioma cell proliferation and xenograft growth in mice models. In particular, 75% of treated mice showed complete eradication of carcinomatosis .
  • Colon and Melanoma Cancers : Novel derivatives of mithramycin have been developed with improved pharmacological profiles, exhibiting enhanced antitumor activity compared to the parent compound. For instance, demycarosyl-3D-β-d-digitoxosyl-mithramycin showed promising results in hollow fiber assays and xenograft models .
Cancer Type Study Findings Outcome
MesotheliomaInhibition of proliferation via Sp1 depletionSignificant tumor size reduction
Colon CancerEfficacy of novel mithramycin derivativesEnhanced antitumor activity
MelanomaEvaluation of mithramycin derivativesImproved pharmacological behavior

Hypercalcemia Management

Mithramycin is also effective in treating hypercalcemia associated with malignancies. In clinical case studies involving patients with severe hypercalcemia due to malignancy:

  • Case Study 1 : A 60-year-old woman with advanced breast cancer experienced a drop in serum calcium from 14.6 mg/dl to 9.6 mg/dl following intravenous administration of mithramycin .
  • Case Study 2 : A 49-year-old woman with recurrent ovarian cancer showed similar results, with serum calcium levels decreasing significantly after treatment.

These findings suggest that mithramycin is superior to other treatments for hypercalcemia due to its ability to lower serum calcium levels without increasing urinary calcium excretion .

Research Findings and Case Studies

Recent research has expanded on mithramycin's biological activities beyond traditional applications. For example:

  • Neuroprotection : Studies indicate that mithramycin's selective inhibition of Sp1 may confer neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases .
  • Novel Derivatives : Research into new derivatives has yielded compounds with lower toxicity and higher efficacy, paving the way for improved therapeutic options .

Chemical Reactions Analysis

Metal Chelation and Dimer Formation

Mithramycin forms stable dimeric complexes with divalent metal ions, a critical step for its biological activity.

Key Findings:

  • Fe(II) Chelation : MTM binds Fe(II) in a 2:1 stoichiometry (drug:metal), forming a [(MTM)₂-Fe(II)] complex. This complex exhibits higher stability (binding affinity) than complexes with Mg(II), Zn(II), Co(II), Ni(II), or Mn(II) .

  • Structural Basis : Circular dichroism (CD) spectroscopy and surface plasmon resonance (SPR) studies confirm that Fe(II) coordinates MTM's β-ketone and hydroxyl groups, inducing a helical dimeric structure optimized for DNA binding .

Table 1: Metal Binding Affinities for Mithramycin

Metal IonBinding Affinity (Relative)StoichiometryReference
Fe(II)Highest2:1
Mg(II)Moderate2:1
Zn(II)Low2:1

DNA Binding and Conformational Effects

MTM’s dimeric metal complexes bind DNA in the minor groove, preferentially targeting G-C-rich sequences.

Mechanisms:

  • Sequence Specificity : The [(MTM)₂-Mg(II)] and [(MTM)₂-Fe(II)] complexes bind to DNA via hydrogen bonding and van der Waals interactions, inducing a B- to A-DNA conformational shift .

  • Kinetic Parameters : SPR studies reveal distinct binding kinetics:

    • Fe(II) complex : Higher association rate (ka=1.2×104M1s1k_a = 1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}) and lower dissociation rate (kd=3.5×103s1k_d = 3.5 \times 10^{-3} \, \text{s}^{-1}) compared to Mg(II) .

    • Affinity : Kd=2.9nMK_d = 2.9 \, \text{nM} for Fe(II) vs. Kd=15nMK_d = 15 \, \text{nM} for Mg(II) .

Table 2: DNA Binding Parameters of MTM Complexes

ComplexKdK_d (nM)kak_a (M⁻¹s⁻¹)kdk_d (s⁻¹)Reference
[(MTM)₂-Fe(II)]2.91.2×1041.2 \times 10^43.5×1033.5 \times 10^{-3}
[(MTM)₂-Mg(II)]158.7×1038.7 \times 10^31.3×1021.3 \times 10^{-2}

Oxidative DNA Cleavage

The [(MTM)₂-Fe(II)] complex mediates site-specific DNA cleavage via reactive oxygen species (ROS).

Reaction Pathway:

  • Fe(II)-Mediated Redox Cycling : Fe(II) in the complex reacts with H₂O₂ to generate hydroxyl radicals (- OH) .

  • Strand Scission : ROS attack deoxyribose, causing single-strand breaks in plasmid DNA (e.g., pBR322) at nanomolar concentrations .

Biosynthetic Glycosylation Reactions

MTM’s sugar moieties are added during late-stage biosynthesis via glycosyltransferases (GTFs).

Key Steps:

  • Glycosyl Transfer : The disaccharide chain (D-olivose and D-mycarose) is appended to the aglycone core by GTFs MtmGI and MtmGII .

  • Intermediates : Premithramycins A1–A4 (tetra- and tricyclic intermediates) accumulate in GTF-knockout mutants .

Notable Examples:

  • MTM-SK : A tricyclic analog with a truncated C-3 side chain, showing 3-fold lower cytotoxicity and improved DNA binding (Kd=1.8nMK_d = 1.8 \, \text{nM}) .

  • Boron Adducts : Boric acid crosslinks MTM’s C-3 side chain and sugar groups, forming inactive macrocyclic species .

Table 4: Thermodynamic Parameters of Mithralog-DNA Binding

MithralogΔH\Delta H (kcal/mol)ΔS\Delta S (cal/mol·K)KdK_d (nM)Reference
MTM+8.2+452.9
MTM-SK+7.5+421.8

These reactions underscore MTM’s versatility as a scaffold for anticancer drug design, with its metal chelation, DNA interaction, and biosynthetic flexibility offering multiple avenues for optimization.

Comparison with Similar Compounds

Glycated Derivatives of Mitramycin

These derivatives retain the core aureolic acid structure but feature modified sugar moieties, improving solubility and reducing toxicity. Preclinical studies suggest increased efficacy against tumors and neurological disorders compared to the parent compound .

Functional Analogs: DNA-Binding Antibiotics

Chromomycin A3

  • Mechanism : Chromomycin A3, like this compound, binds GC-rich DNA sequences via a divalent metal ion (e.g., Mg²⁺), disrupting transcription.
  • Clinical Use: Limited to research due to severe toxicity (e.g., hepatotoxicity).

Dactinomycin (Actinomycin D)

  • Mechanism : Intercalates into DNA, inhibiting RNA polymerase.
  • Clinical Use : Wilms’ tumor and gestational trophoblastic neoplasia.

Epigenetic Modulators

Azacitidine

  • Mechanism : DNMT inhibitor, incorporated into DNA to block methylation.
  • Clinical Use : Myelodysplastic syndromes.
  • Key Difference : Azacitidine directly incorporates into DNA, whereas this compound inhibits DNMT1 via competitive binding to its catalytic pocket .

HDAC Inhibitors (e.g., Vorinostat)

  • Mechanism : Increase histone acetylation, promoting gene expression.

Clinical Comparators

Mitomycin C (MMC)

Parameter This compound (MTH) Mitomycin C (MMC)
Classification Aureolic acid antibiotic Benzodiazepine alkaloid
Mechanism Binds GC-rich DNA; inhibits Sp1/Sp3, DNMT1 Alkylating agent; crosslinks DNA
Clinical Use Testicular cancer, hypercalcemia Gastric, breast, and bladder cancers
Efficacy 37.5% response in resistant testicular cancer 20–30% response in gastric cancer
Key Side Effects Hemorrhagic syndrome, nausea Myelosuppression, hemolytic-uremic syndrome
Research Use DNA staining, epigenetic modulation Hypoxia-selective prodrug activation
References

Preparation Methods

Fermentation and Extraction

Mithramycin is typically produced via submerged fermentation of Streptomyces argillaceus in nutrient-rich media. Post-fermentation, the broth is centrifuged to remove biomass, and the supernatant is subjected to solvent extraction. Ethyl acetate or methanol/water mixtures (50:50 v/v) are commonly used to isolate mithramycin from aqueous phases.

Solid-Phase Extraction (SPE)

Purification employs mixed-mode Evolute® Express 30 mg ABN SPE plates for high recovery rates. The protocol involves:

  • Conditioning with acetonitrile (1 mL).

  • Equilibration with deionized water (1 mL).

  • Sample loading (250 μL plasma or broth extract).

  • Washing with 5% acetonitrile (1 mL).

  • Elution with acetonitrile (1 mL).

Post-elution, samples are dried under nitrogen gas and reconstituted in methanol/water (50:50 v/v) for analysis.

Analytical Characterization Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard for quantifying mithramycin. Key parameters include:

ParameterValue
ColumnC18 UHPLC (2.1 × 50 mm, 1.7 μm)
Mobile Phase0.1% formic acid in water/acetonitrile gradient
Retention Time1.80 min
MRM Transition (m/z)1083.5 → 268.9 (mithramycin)
1181.5 → 269.0 (chromomycin IS)
Collision Energy13 eV

This method achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL in plasma.

Stability Studies

  • Freezer Stability : Mithramycin remains stable in plasma for 43 days at −80°C.

  • Post-Preparative Stability : No degradation occurs after 24 hours in a 4°C autosampler.

Structural Modifications to Enhance Efficacy

Sugar Moieties

Replacement of D-mycarose with D-digitoxose (via plasmid pKOL) improves solubility and tumor penetration. Analogues like 9 and 11 exhibit 3-fold higher cytotoxicity against Ewing sarcoma cells compared to wild-type mithramycin.

Side Chain Engineering

Inactivation of mtmW generates analogues with truncated 3-carbon side chains, reducing hepatotoxicity while maintaining DNA-binding affinity.

Pharmacokinetic Considerations in Clinical Preparation

Phase I/II trials revealed that mithramycin’s hepatotoxicity correlates with plasma concentrations exceeding 20 ng/mL. To mitigate this, dexamethasone co-administration and dose reduction (13–17.5 μg/kg/day) are employed. However, achieving therapeutic concentrations (≥50 nmol/L) remains challenging due to rapid clearance (CL<sub>SS</sub> = 12.4 L/hr/m²) .

Q & A

Q. How should conflicting results between preclinical and clinical studies of this compound be reported?

  • Methodological Answer: Conduct a meta-analysis to identify gaps (e.g., species-specific metabolism). Use the PRISMA checklist for systematic reviews. Discuss limitations in bioavailability or tumor microenvironment differences. Propose follow-up translational studies (e.g., patient-derived xenografts) .

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